p-(Methylthio)benzyl thiocyanate

Description

General Overview and Research Significance of p-(Methylthio)benzyl Thiocyanate (B1210189)

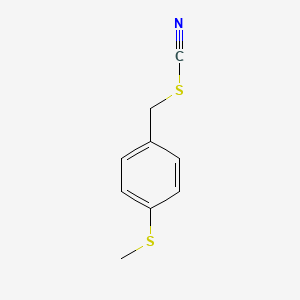

p-(Methylthio)benzyl thiocyanate, also known as 4-(methylthio)benzyl thiocyanate, is an aromatic organosulfur compound. Its structure features a benzyl (B1604629) group substituted at the para position with a methylthio (-SCH₃) group, and a thiocyanate (-SCN) functional group attached to the benzylic carbon. While extensive research specifically on p-(methylthio)benzyl thiocyanate is limited, its significance is largely inferred from the well-documented activities of related benzyl thiocyanates and isothiocyanates.

These related compounds are known for a range of biological activities, including antimicrobial and chemopreventive properties. nih.govresearchgate.netontosight.ai For instance, benzyl thiocyanate (BTC) has been studied for its ability to inhibit carcinogenesis. nih.govscbt.com Similarly, benzyl isothiocyanate (BITC), its isomer, exhibits antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netplos.orgresearchgate.net The presence of the methylthio group on the benzene (B151609) ring of p-(methylthio)benzyl thiocyanate is expected to modulate its electronic properties, lipophilicity, and metabolic fate, thereby influencing its biological activity in ways that are a subject of scientific curiosity.

The synthesis of p-(methylthio)benzyl thiocyanate typically involves its precursor, 4-(methylthio)benzyl chloride. prepchem.comgoogle.comgoogle.com This precursor can be synthesized from 4-(methylthio)benzyl alcohol through chlorination with reagents like hydrochloric acid or thionyl chloride. prepchem.comgoogle.comgoogle.com The subsequent conversion to the thiocyanate would likely proceed via a nucleophilic substitution reaction with a thiocyanate salt, a common method for preparing organic thiocyanates. ontosight.ai

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-(Methylthio)benzyl alcohol | 3446-90-0 | C₈H₁₀OS | 154.23 sigmaaldrich.comscbt.com |

| 4-(Methylthio)benzyl chloride | 874-87-3 | C₈H₉ClS | 172.67 prepchem.com |

| Benzyl thiocyanate | 3012-37-1 | C₈H₇NS | 149.21 scbt.comnih.gov |

This table presents data for key precursors and analogs of p-(Methylthio)benzyl thiocyanate.

Historical Context and Evolution of Research on Benzyl Thiocyanates

The study of organic thiocyanates and their isomers, the isothiocyanates, has a rich history rooted in natural product chemistry. Isothiocyanates, such as allyl isothiocyanate (from mustard) and sulforaphane (B1684495) (from broccoli), are well-known compounds responsible for the pungent taste of many cruciferous vegetables. researchgate.net Historically, research focused on the isolation and identification of these naturally occurring compounds and their biological effects.

Benzyl isothiocyanate (BITC) is a prominent member of this family, found in plants like papaya and has been a subject of research for decades. plos.orgnih.gov Early research on benzyl thiocyanates often ran parallel to that of isothiocyanates, as they are isomers and can interconvert, for example, under photolytic conditions. acs.org

In the mid to late 20th century, synthetic organic chemists developed various methods for preparing thiocyanates, recognizing them as versatile intermediates. rsc.org They are valuable precursors for synthesizing a wide array of sulfur-containing heterocycles and other molecules. rsc.orgresearchgate.net Studies from the 1990s highlighted the potential of simple benzyl thiocyanate and benzyl isothiocyanate as chemopreventive agents, demonstrating their ability to inhibit carcinogenesis and suppress DNA synthesis in cancer cells in animal models. nih.govnih.gov This foundational research established the basis for investigating the therapeutic potential of this class of compounds, including substituted derivatives like p-(methylthio)benzyl thiocyanate. The historical disposal of industrial waste containing benzyl thiocyanates, such as at Love Canal, also inadvertently highlighted the need to understand their environmental and biological interactions. wikipedia.org

Current Research Landscape and Unaddressed Challenges Pertaining to the Compound

The current research landscape for organic thiocyanates is focused on several key areas. There is ongoing interest in their potential as therapeutic agents, driven by the known anticancer and antimicrobial activities of related compounds. nih.govresearchgate.netresearchgate.net For example, research on 4-(methylthio)butyl isothiocyanate, a structural relative of p-(methylthio)benzyl thiocyanate, has shown it can modulate pathways involved in breast cancer. nih.gov This suggests that the p-methylthio benzyl scaffold is a promising area for further investigation in cancer research.

A significant challenge in the chemistry of thiocyanates is the control of selectivity during synthesis. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can react at either the sulfur or nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. researchgate.net Developing synthetic methods that provide high yields of the desired isomer remains a key focus. researchgate.netrsc.org Modern techniques, including photochemical and electrochemical approaches, are being explored to achieve greener and more efficient syntheses of organothiocyanates. rsc.org

Furthermore, the stability of thiocyanates can be a hurdle, as they are sometimes considered unstable for medicinal chemistry applications. researchgate.net A major unaddressed challenge specifically for p-(methylthio)benzyl thiocyanate is the lack of dedicated studies on its biological activity and mechanism of action. While inferences can be drawn from its relatives, detailed investigations are needed to understand its specific properties and potential applications. Future research will likely focus on the targeted synthesis of p-(methylthio)benzyl thiocyanate, evaluation of its biological profile, and comparative studies against other benzyl thiocyanates to elucidate the role of the p-methylthio substitution.

Table 2: Key Research Areas for Benzyl Thiocyanate Analogs

| Research Area | Focus | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth, induction of apoptosis. | Benzyl thiocyanate and benzyl isothiocyanate show inhibitory effects on liver and intestinal carcinogenesis in rats. nih.gov |

| Antimicrobial Properties | Inhibition of bacterial and fungal growth. | Benzyl isothiocyanate is effective against various Gram-negative bacteria and food spoilage fungi. plos.orgresearchgate.net |

| Synthetic Methodology | Development of efficient and selective synthesis routes. | Photo- and electro-chemistry offer green alternatives for C-SCN bond formation. rsc.org |

| Mechanism of Action | Understanding how these compounds exert their biological effects. | Benzyl isothiocyanate can disrupt the plasma membrane and induce oxidative stress in fungal spores. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfanylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXFJVFAYOHLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Methylthio Benzyl Thiocyanate and Its Analogs

Classical and Contemporary Routes to Thiocyanate (B1210189) Synthesis

The preparation of p-(Methylthio)benzyl thiocyanate and its analogs predominantly relies on well-established nucleophilic substitution reactions. The choice of reagents and reaction conditions can be tailored to optimize yield and minimize the formation of isomeric byproducts.

Nucleophilic Substitution Reactions with Halide Precursors

A primary and widely employed method for the synthesis of organic thiocyanates is the reaction of an alkyl halide with a thiocyanate salt. In the context of p-(Methylthio)benzyl thiocyanate, the corresponding halide precursor, p-(methylthio)benzyl chloride, serves as the starting material. The reaction proceeds via a nucleophilic attack of the thiocyanate anion (SCN⁻) on the benzylic carbon of the halide.

The general reaction is as follows:

p-CH₃SC₆H₄CH₂-Cl + SCN⁻ → p-CH₃SC₆H₄CH₂-SCN + Cl⁻

This reaction is typically carried out in a suitable organic solvent. However, a common complication in this synthesis is the ambident nature of the thiocyanate nucleophile. It can attack via the sulfur atom to yield the desired thiocyanate or via the nitrogen atom to form the isomeric isothiocyanate (p-CH₃SC₆H₄CH₂-NCS). Substrates that favor an Sₙ1-type mechanism, such as benzyl (B1604629) halides, have a tendency to form the isothiocyanate derivative as a byproduct.

Utilization of Thiocyanate Salts in Synthetic Pathways (e.g., KSCN, NH₄SCN)

A variety of thiocyanate salts can be employed in these nucleophilic substitution reactions, with potassium thiocyanate (KSCN) and ammonium thiocyanate (NH₄SCN) being common choices. The selection of the salt can influence the reaction rate and the ratio of thiocyanate to isothiocyanate products. The reaction of p-(methylthio)benzyl chloride with an alkali metal cyanide can also be used, often in the presence of a phase transfer catalyst to facilitate the reaction.

For instance, the reaction of benzyl bromide with ammonium thiocyanate has been shown to produce benzyl thiocyanate efficiently. The choice of solvent and reaction temperature are critical parameters in controlling the product distribution.

| Starting Material | Thiocyanate Salt | Solvent | Product |

| p-(Methylthio)benzyl chloride | KSCN or NH₄SCN | Various organic solvents | p-(Methylthio)benzyl thiocyanate |

| Benzyl bromide | NH₄SCN | Not specified | Benzyl thiocyanate |

Role of Phase Transfer Catalysis in Synthetic Yield Optimization

Phase transfer catalysis (PTC) is a powerful technique to enhance the rate and yield of reactions involving reagents in immiscible phases, which is often the case in the synthesis of organic thiocyanates from alkyl halides and inorganic thiocyanate salts. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the thiocyanate anion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved.

The use of a phase transfer catalyst, such as tetra-n-butylammonium chloride or tetra-n-butylammonium bromide, can be advantageous in the cyanidation of 4-(methylthio)benzyl chloride. In the benzylation of KSCN, the structure of the phase transfer catalyst can influence the ratio of benzyl thiocyanate to benzyl isothiocyanate, especially at elevated temperatures. At lower temperatures, the formation of the thiocyanate is generally favored, regardless of the catalyst type.

| Catalyst Type | Effect on Thiocyanate/Isothiocyanate Ratio |

| Small, "hard" cations (e.g., RMe₃N⁺) | Can favor thiocyanate formation at high temperatures. |

| Large, "soft" cations (e.g., Ph₄P⁺) | May influence the isomerization to the isothiocyanate at high temperatures. |

Derivatization Strategies and Functional Group Transformations

Once synthesized, p-(Methylthio)benzyl thiocyanate can be converted into a range of other sulfur-containing functional groups, highlighting its utility as a synthetic intermediate.

Conversion to Isothiocyanates and Related Sulfur-Containing Functional Groups

Organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates. This rearrangement can be promoted by heat or by the presence of a catalyst. The benzylation of KSCN, for example, initially forms benzyl thiocyanate as the kinetic product, which can then isomerize to benzyl isothiocyanate, the thermodynamic product. This isomerization is a key transformation in the chemistry of thiocyanates.

Furthermore, organic thiocyanates are valuable precursors for the synthesis of other sulfur-containing compounds such as thiols, disulfides, and thioethers.

Formation of Carbodithioate Esters from Thiocyanate Intermediates

A significant derivatization of benzyl thiocyanates is their conversion to S-alkyl carbodithioate esters. This transformation can be achieved by reacting the thiocyanate with a dithiocarbamate salt. Research has shown that various functionalized benzyl thiocyanates can smoothly react with different dithiocarbamate salts to produce the corresponding carbodithioate esters in good yields. This method is applicable to a range of substituted benzyl thiocyanates.

The reaction conditions for this conversion have been optimized, and it has been demonstrated that the reaction can proceed efficiently. This synthetic route provides a valuable method for accessing the carbodithioate functional group from readily available thiocyanate precursors.

| Thiocyanate Substrate | Dithiocarbamate Salt | Product |

| Benzyl thiocyanate | Morpholine-4-carbodithioate salt | Benzyl morpholine-4-carbodithioate |

| Chloro-substituted benzyl thiocyanates | Various dithiocarbamate salts | Corresponding S-benzyl carbodithioates |

Reactions with Aryl Aldehydes and Phosphines in Compound Derivatization

The derivatization of thiocyanate compounds through reactions with aryl aldehydes and phosphines represents a significant pathway for creating more complex molecular structures. While direct studies on p-(Methylthio)benzyl thiocyanate in this specific reaction are not extensively detailed in the provided literature, the general reactivity of thiocyanates in the presence of tributylphosphine and aryl aldehydes offers a clear precedent for the synthesis of various derivatives.

This type of reaction typically proceeds through the nucleophilic attack of the phosphine on the thiocyanate group. This interaction can lead to the formation of intermediates that subsequently react with aryl aldehydes. For instance, the reaction of methyl thiocyanate with various benzaldehydes in the presence of tributylphosphine has been shown to yield S-methyl thiobenzoates and aryl acetonitriles. A plausible mechanism involves the formation of a phosphonium intermediate which then facilitates the reaction with the aldehyde.

The outcomes of these reactions are highly dependent on the specific substrates and reaction conditions. Research on related compounds has demonstrated the successful synthesis of various derivatives, as highlighted in the following table.

Table 1: Examples of Products from the Reaction of Methyl Thiocyanate with Substituted Benzaldehydes in the Presence of Tributylphosphine

| Benzaldehyde Reactant | Product 1 (S-Methyl Thiobenzoate) | Yield (%) | Product 2 (Aryl Acetonitrile) | Yield (%) |

| Benzaldehyde | S-Methyl thiobenzoate | 47 | Phenylacetonitrile | 35 |

| p-Methylbenzaldehyde | S-Methyl p-methylthiobenzoate | 51 | p-Tolylacetonitrile | 37 |

| p-Methoxybenzaldehyde | S-Methyl p-methoxythiobenzoate | 53 | p-Methoxyphenylacetonitrile | 33 |

| p-Chlorobenzaldehyde | S-Methyl p-chlorothiobenzoate | 45 | p-Chlorophenylacetonitrile | 39 |

| p-Bromobenzaldehyde | S-Methyl p-bromothiobenzoate | 42 | p-Bromophenylacetonitrile | 41 |

This reaction pathway underscores a versatile method for the C-S and C-C bond formations, enabling the conversion of thiocyanates into a range of functionalized molecules. The principles of this reaction are applicable for the derivatization of analogs of p-(Methylthio)benzyl thiocyanate.

Green Chemistry Approaches in p-(Methylthio)benzyl Thiocyanate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiocyanates, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

One prominent green methodology involves the synthesis of isothiocyanates from primary amines using sodium persulfate (Na2S2O8) as an oxidant in water. rsc.org This approach is notable for its use of water as a solvent, which is a significant improvement over traditional organic solvents. The methodology demonstrates broad functional group tolerance, including the methylthio group, making it applicable for the synthesis of compounds structurally related to p-(Methylthio)benzyl thiocyanate. rsc.org The reactions are efficient and can be performed as a one-pot procedure, which simplifies the process and reduces waste. rsc.org

Another green approach focuses on the synthesis of benzyl thiocyanate derivatives using a phase-transfer catalyst in an aqueous medium. Goodajdar et al. developed a green and efficient process for synthesizing aryl thiocyanates from benzyl halides and ammonium thiocyanate (NH4SCN) in water. researchgate.net The reaction is catalyzed by a poly(ethylene glycol) dicationic ionic liquid-based MnCl4²⁻ (PEG-DIL-MnCl4). researchgate.net This catalytic system allows the reaction to proceed efficiently at 100°C, providing a rapid and eco-friendly alternative to conventional methods that often rely on volatile and hazardous organic solvents. researchgate.net

Table 2: Comparison of Green Synthesis Approaches for Thiocyanate Analogs

| Method | Key Features | Reactants | Solvent | Catalyst | Advantage |

| Na2S2O8-mediated Synthesis rsc.org | One-pot procedure, good chemoselectivity | Amines, Carbon Disulfide | Water | Sodium Persulfate (Na2S2O8) | Environmentally benign solvent, broad substrate scope |

| Phase-Transfer Catalysis researchgate.net | Rapid, eco-friendly process | Benzyl halide, Ammonium Thiocyanate | Water | PEG-DIL-MnCl4 | High efficiency in aqueous medium, reusable catalyst potential |

These green chemistry strategies represent a significant step forward in the sustainable synthesis of p-(Methylthio)benzyl thiocyanate and its analogs, aligning chemical production with environmental stewardship.

Chemical Reactivity and Reaction Mechanisms of P Methylthio Benzyl Thiocyanate

Electrophilic and Nucleophilic Characteristics of the Thiocyanate (B1210189) Moiety

The thiocyanate functional group (R-S-C≡N) exhibits dual reactivity. The carbon atom of the cyano group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. Conversely, the sulfur atom possesses lone pairs of electrons and can act as a nucleophile, particularly in its anionic form (thiocyanate ion, SCN⁻).

In p-(Methylthio)benzyl thiocyanate, the sulfur atom is covalently bonded to the benzylic carbon. Reactions can occur at three primary sites: the cyano carbon, the sulfur atom, and the benzylic carbon rsc.org.

Electrophilic Character : The primary electrophilic site is the carbon atom of the thiocyanate group. Nucleophiles can attack this carbon, leading to the cleavage of the S-C bond. Theoretical studies on substituted phenylthiocyanates indicate that attack at the cyano carbon is a feasible reaction pathway rsc.org.

Nucleophilic Character : While the covalently bonded sulfur in an organic thiocyanate is less nucleophilic than the thiocyanate anion, it can still participate in reactions, for instance, by forming reversible complexes rsc.org. The high polarizability and unshared electron pairs of the sulfur atom are key to its nucleophilic nature researchgate.netmsu.edu. The thiocyanate group as a whole can be displaced by strong nucleophiles attacking the benzylic carbon in SN2 reactions.

The dual nature of the thiocyanate group makes it a valuable synthetic intermediate, capable of being transformed into a variety of other sulfur-containing functional groups researchgate.netchemrevlett.comrsc.org.

Hydrolysis and Isomerization Pathways

p-(Methylthio)benzyl thiocyanate can undergo transformation in aqueous media through hydrolysis or rearrange to its more thermodynamically stable isomer, p-(methylthio)benzyl isothiocyanate.

Organic thiocyanates (R-SCN) can isomerize to the corresponding isothiocyanates (R-NCS). This rearrangement is a well-documented process, particularly for substrates like benzyl (B1604629) thiocyanates that can form stable carbocation-like intermediates or transition states wikipedia.org.

The isomerization can be induced thermally, photolytically, or through catalysis proquest.comacs.org. The generally accepted mechanism for uncatalyzed thermal isomerization involves an intramolecular, cyclic transition state. Evidence for this includes the first-order kinetics of the reaction and the minimal influence of solvent polarity, which suggests that "free" carbonium ions are not significant intermediates in non-polar solvents proquest.com. However, in more polar solvents, an ionization route may play a minor role proquest.com.

For benzyl thiocyanates, the reaction can be facilitated by Lewis acids such as zinc chloride (ZnCl₂), which catalyze the rearrangement to the thermodynamically more stable isothiocyanate isomer chemrxiv.orgchinesechemsoc.orgchinesechemsoc.org. The benzyl group's ability to stabilize a positive charge at the benzylic carbon facilitates this process. The presence of an electron-donating group at the para position, such as the methylthio group, is expected to further stabilize this carbocation-like character, potentially accelerating the isomerization.

Table 1: Conditions for Isomerization of Benzyl Thiocyanates

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl thiocyanate | Fourfold distillation at 250-260°C | Benzyl isothiocyanate | proquest.com |

| Allyl thiocyanate | Heating to ~170°C | Allyl isothiocyanate | proquest.com |

| Various Benzyl thiocyanates | ZnCl₂ catalyst, elevated temperature | Corresponding Benzyl isothiocyanates | chinesechemsoc.orgchinesechemsoc.org |

| Polyalkylbenzyl thiocyanates | Photolysis (UV irradiation) | Polyalkylbenzyl isothiocyanates | acs.org |

The stability of thiocyanates and their isothiocyanate isomers is significantly affected by environmental factors like temperature and pH.

Thermal Influences : As noted, heat is a primary driver for the isomerization of thiocyanates to isothiocyanates. Benzyl thiocyanate itself can be isomerized by heating to high temperatures (250-260°C), though often with considerable decomposition proquest.com. The presence of catalysts allows the reaction to proceed under milder conditions chinesechemsoc.orgchinesechemsoc.org. The isothiocyanate isomer is generally considered the thermodynamically more stable form chinesechemsoc.orgchinesechemsoc.org.

pH and Hydrolysis : The stability of the thiocyanate linkage and its isomer in aqueous media is pH-dependent. Isothiocyanates, the common products of isomerization, are known to be unstable in aqueous solutions, with their decline being more rapid in buffers than in deionized water thaiscience.info. For instance, benzyl isothiocyanate can react with amino groups of proteins, a reaction influenced by pH nih.gov. While specific hydrolysis data for p-(methylthio)benzyl thiocyanate is not readily available, the general behavior of related compounds suggests that both acidic and alkaline conditions could promote hydrolysis or other transformations. The electrophilic nature of the isothiocyanate carbon atom makes it highly reactive towards nucleophiles, including water and amino acids, with reactivity often increasing at higher pH values where nucleophiles like amino groups are deprotonated nih.gov.

Interactions with Specific Reagents and Formation of Reaction Products

The reactivity of p-(methylthio)benzyl thiocyanate allows for its conversion into a range of other compounds through reactions with various nucleophiles.

Reactions with Amines : Organic thiocyanates can react with amines, but a more common and synthetically useful reaction involves the isothiocyanate isomer. Benzyl isothiocyanates readily react with primary and secondary amines to form substituted thiourea derivatives chinesechemsoc.orgnih.gov. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. Given that p-(methylthio)benzyl thiocyanate can be converted to its isothiocyanate isomer, a one-pot reaction can be envisioned where the thiocyanate is first isomerized and then trapped by an amine to yield the corresponding benzyl thiourea chinesechemsoc.org.

Reactions with Sulfur-Containing Nucleophiles : Sulfur nucleophiles, known for their high reactivity ("softness"), readily react with compounds containing electrophilic centers msu.edunih.gov. Thiolate anions (RS⁻) are excellent nucleophiles and can displace the thiocyanate group in an SN2 reaction at the benzylic carbon of p-(methylthio)benzyl thiocyanate to form diaryl sulfides. Additionally, dithiocarbamate salts, formed from amines and carbon disulfide, can react with benzyl thiocyanates in water to produce S-alkyl carbodithioates researchgate.net.

Table 2: Reaction Products of Benzyl (Iso)thiocyanates with Nucleophiles

| Reactant | Nucleophile | Product Class | Reference |

|---|---|---|---|

| Benzyl isothiocyanate | Amines (e.g., morpholine, benzylamine) | Substituted Thioureas | chinesechemsoc.org |

| Benzyl isothiocyanate | Protein amino and sulfhydryl groups | Thiourea and Dithiocarbamate derivatives | nih.gov |

| Benzyl thiocyanate | Dithiocarbamate salts | S-alkyl carbodithioates | researchgate.net |

While the primary reactivity centers around the thiocyanate group, p-(methylthio)benzyl thiocyanate can participate in reactions that form new carbon-carbon bonds. One notable example is its use as a cyanide source in palladium-catalyzed cross-coupling reactions. Benzyl thiocyanate can react with aryl boronic acids in the presence of a palladium catalyst and a copper(I) mediator to yield aryl nitriles enamine.net. In this transformation, the thiocyanate acts as a "cyanide-free" cyanation agent, where the C≡N group is transferred to the aryl ring, forming a new C-C bond, while the p-(methylthio)benzylthiol portion is a byproduct. This highlights the utility of the compound as a synthon in organic chemistry beyond its direct incorporation into the final product structure.

Electrochemical Reduction Mechanisms of p-(Methylthio)benzyl thiocyanate

The electrochemical reduction of aryl and benzyl thiocyanates has been a subject of detailed investigation, revealing complex reaction mechanisms that are highly dependent on the molecular structure, particularly the nature of substituents on the aromatic ring. For p-(Methylthio)benzyl thiocyanate, the presence of the electron-donating methylthio group (-SCH3) at the para position is expected to significantly influence its electrochemical behavior, guiding the mechanism of reductive cleavage.

Studies on substituted benzyl thiocyanates have shown a notable shift in the reductive cleavage mechanism based on the electronic properties of the substituent on the aryl ring. acs.org A key aspect of this is the regioselectivity of bond cleavage following electron transfer. Two primary pathways are observed: cleavage of the methylene-sulfur bond (CH2-S), referred to as α-cleavage, and cleavage of the sulfur-cyanide bond (S-CN), known as β-cleavage.

The initial step in the electrochemical reduction of aryl thiocyanates with electron-donating substituents is characterized by a transition between a concerted and a stepwise electron transfer mechanism. electrochem.org In the context of substituted benzyl thiocyanates, the initial electron transfer and the β-cleavage (S-CN bond breaking) are considered to be concerted. This concerted step produces a thiyl radical, which is immediately reduced at the electrode surface to form the corresponding benzyl thiolate anion. acs.org

A distinctive feature of the electrochemical reduction of aryl thiocyanates is the occurrence of an autocatalytic process. electrochem.org This process involves a nucleophilic substitution reaction between the electrochemically generated anion and the parent molecule, often referred to as a "father-son" reaction. This autocatalysis can cause the reduction to occur at less negative potentials than would be expected for the direct reduction of the molecule. The efficiency of this process is dependent on experimental conditions such as the concentration of the substrate and the scan rate in cyclic voltammetry experiments. electrochem.org

The final products of the electrochemical reduction of benzyl thiocyanates with electron-donating groups can include substituted monosulfides, disulfides, and toluenes. acs.org These products arise from subsequent chemical reactions of the intermediates formed after the initial reduction and bond cleavage. For instance, the benzyl thiolate anion generated from β-cleavage can undergo nucleophilic attack on the parent p-(Methylthio)benzyl thiocyanate molecule, leading to the formation of a disulfide. acs.org

The electrochemical behavior of p-(Methylthio)benzyl thiocyanate can be summarized in the following table, which outlines the key aspects of its reduction mechanism based on studies of analogous compounds.

| Feature | Description |

| Reduction Type | Two-electron reduction |

| Cleavage Pathways | α-cleavage (CH2-S bond) and β-cleavage (S-CN bond) |

| Initial Step | Concerted electron transfer and β-cleavage (S-CN) |

| Key Intermediate | Benzyl thiolate anion |

| Secondary Reactions | Autocatalytic "father-son" reaction; Nucleophilic attack of the thiolate anion on the parent molecule |

| Potential Products | Substituted monosulfides, disulfides, and toluenes |

It is important to note that while these mechanisms are derived from studies on closely related substituted benzyl and aryl thiocyanates, the specific electrochemical parameters, such as reduction potentials and the precise branching ratios between the α- and β-cleavage pathways for p-(Methylthio)benzyl thiocyanate, would require direct experimental investigation.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biological interactions and mechanistic studies of p-(Methylthio)benzyl thiocyanate according to the specified outline.

Research and studies detailing its specific antimicrobial activities, molecular targets, enzyme modulation, and effects on intracellular pathways are not present in the available search results. The information is primarily limited to its identification and sale by chemical suppliers.

Extensive research is available for the closely related isomer, benzyl isothiocyanate (BITC) , which has been studied for its antibacterial, antifungal, and antiviral properties, as well as its interaction with sulfhydryl groups, induction of oxidative stress, inhibition of enzymes like Cyclooxygenase-2, and activation of the Nrf2-ARE signaling pathway. However, these findings are specific to BITC and cannot be scientifically attributed to p-(Methylthio)benzyl thiocyanate due to differences in chemical structure that can lead to different biological activities.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on p-(Methylthio)benzyl thiocyanate, as requested, is not possible at this time.

Biological Interactions and Mechanistic Studies in Non Human Systems

Enzymatic Modulation and Intracellular Pathway Interference

Modulation of Inflammatory Response Pathways (e.g., NF-κB)

Benzyl (B1604629) isothiocyanate (BITC), the isothiocyanate counterpart of the benzyl thiocyanate (B1210189) backbone, has been shown to exhibit potent anti-inflammatory properties by downregulating the NF-κB signaling pathway. nih.govresearchgate.net In murine macrophages stimulated with lipopolysaccharide (LPS), BITC treatment resulted in a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov This inhibition of cytokine production was associated with the suppression of NF-κB activation. nih.gov Specifically, BITC was found to inhibit the LPS-induced phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which is a crucial step for the translocation of the p65 subunit of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov

Furthermore, studies on synthetic isothiocyanate analogs have reinforced the role of this class of compounds in NF-κB inhibition. scispace.com Various analogs have demonstrated the ability to suppress NF-κB-mediated pro-inflammatory gene transcription. scispace.com The mechanism of this suppression has been linked to the stabilization of IκBα and a reduction in the nuclear translocation of p65. scispace.com Although the precise upstream targets of these isothiocyanates in the NF-κB pathway are still under investigation, it is evident that they can effectively impair this key inflammatory signaling cascade. scispace.com

Given the structural similarities between thiocyanates and isothiocyanates, it is plausible that p-(Methylthio)benzyl thiocyanate could also exert anti-inflammatory effects through the modulation of the NF-κB pathway. The electrophilic nature of the thiocyanate group, while different from the isothiocyanate group, may still allow for interactions with key signaling proteins involved in NF-κB activation. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of benzyl thiocyanates and their isothiocyanate analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the impact of different functional groups and structural modifications on the potency and selectivity of these compounds.

Influence of Side-Chain Modifications on Biological Potency and Selectivity

Research on arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain connecting the phenyl ring and the isothiocyanate group plays a crucial role in their biological activity. For instance, in the context of inhibiting the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent than benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) in mice. nih.gov This suggests that increasing the chain length can enhance inhibitory activity. nih.gov

Regarding substitutions on the phenyl ring, studies on synthetic isothiocyanate analogs have shown that the nature and position of the substituent can significantly impact NF-κB inhibitory activity. For example, 3,4-methylenedioxybenzyl isothiocyanate was identified as a more potent NF-κB inhibitor than the parent compound, phenylethyl isothiocyanate (PEITC). scispace.com This highlights that modifications to the aromatic ring can lead to enhanced biological effects.

Comparative Analysis with Structurally Related Analogs (e.g., Isothiocyanates, Sulfoxides)

A comparative analysis of p-(Methylthio)benzyl thiocyanate with its structurally related analogs, such as the corresponding isothiocyanate and sulfoxide, is essential for understanding its unique biological profile. The isothiocyanate group (-N=C=S) in compounds like BITC is known to be highly reactive towards nucleophiles, which is a key feature of their biological activity. mdpi.com This reactivity allows them to interact with various cellular targets, including proteins involved in inflammatory signaling. mdpi.com

In contrast, the thiocyanate group (-S-C≡N) in p-(Methylthio)benzyl thiocyanate has different electronic and steric properties. While also electrophilic, its reactivity profile differs from that of the isothiocyanate. This difference in reactivity is likely to translate into variations in biological activity. For instance, in a study comparing the chemopreventive effects of benzyl thiocyanate (BTC) and benzyl isothiocyanate (BITC) on diethylnitrosamine-induced hepatocarcinogenesis in rats, BITC showed a significantly stronger inhibitory effect on the incidence and average number of liver neoplasms compared to BTC. nih.gov However, both compounds were found to be chemopreventive agents, suggesting that the thiocyanate analog still possesses significant biological activity. nih.gov

The following table provides a comparative summary of the structural features and known biological activities of these related compounds.

| Compound | Functional Group | Key Structural Feature | Known Biological Activities |

| p-(Methylthio)benzyl thiocyanate | Thiocyanate (-SCN) | Methylthio group at the para position | Limited data available; potential for anti-inflammatory and chemopreventive activity based on related compounds. |

| p-(Methylthio)benzyl isothiocyanate | Isothiocyanate (-NCS) | Isomer of the thiocyanate; methylthio group at the para position | Expected to have anti-inflammatory and chemopreventive properties, similar to other isothiocyanates. |

| Benzyl isothiocyanate (BITC) | Isothiocyanate (-NCS) | Unsubstituted benzyl group | Potent anti-inflammatory effects via NF-κB inhibition; chemopreventive activity. nih.govnih.gov |

| Benzyl thiocyanate (BTC) | Thiocyanate (-SCN) | Unsubstituted benzyl group | Chemopreventive activity, though less potent than BITC in some models. nih.gov |

| p-(Methylsulfinyl)benzyl thiocyanate | Sulfoxide (-S(O)CH3) and Thiocyanate (-SCN) | Oxidized form of the methylthio group | Biological activity is not well-documented; expected to have altered physicochemical properties. |

This comparative analysis underscores the importance of the specific functional group and substituent on the benzyl ring in determining the biological activity of this class of compounds. While isothiocyanates have been more extensively studied, thiocyanates and their derivatives represent a promising area for further research into their therapeutic potential.

Advanced Analytical Methodologies for P Methylthio Benzyl Thiocyanate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation and quantification of p-(methylthio)benzyl thiocyanate (B1210189) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of thiocyanates and their derivatives. Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. For instance, a method for the quantification of benzyl (B1604629) isothiocyanate, a related compound, was developed using a C18 column with a mobile phase of acetonitrile (B52724) and water. nih.gov This method demonstrated good linearity and was successfully applied to the analysis of herbal formulations. nih.gov

The selection of the mobile phase is critical and often tailored to the specific analytes. While buffer solutions are common in many HPLC methods, they can interfere with detection at low wavelengths (below 210 nm), which may be necessary for some thiocyanate compounds. nih.gov Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to achieve better separation of multiple components in a sample. nih.gov Detection is typically performed using a photodiode array (PDA) or UV-visible detector, with specific wavelengths chosen to maximize the signal of the target compound. nih.govnih.gov

Table 1: HPLC Method Parameters for Analysis of Related Benzyl Compounds

| Parameter | Details | Reference |

| Column | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and water (1:1) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV-visible detector at 190 nm | nih.gov |

| Retention Time | 9.322 ± 0.3 min for benzyl isothiocyanate | nih.gov |

| Linear Range | 0.5–500 µg/mL | nih.gov |

| Recovery | 98.9–101.3% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For trace analysis and the identification of metabolites, the coupling of chromatographic techniques with mass spectrometry provides enhanced sensitivity and selectivity.

GC-MS is particularly well-suited for volatile and semi-volatile compounds. Headspace GC-MS (HS-GC-MS) is a solvent-free technique that has been successfully used for the analysis of related compounds like benzyl chloride in pharmaceutical products. mdpi.com This method minimizes matrix effects and can achieve low limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, a validated HS-GC-MS method for benzyl chloride reported an LOQ of 0.1 μg/g. mdpi.com

LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds, including metabolites of thiocyanates. This technique has been used to determine benzyl isothiocyanate (BITC) metabolites in human plasma and urine. nih.gov The method involves sample preparation, often including protein precipitation and solid-phase extraction, followed by LC separation and detection by tandem mass spectrometry. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification. nih.gov LC-MS/MS methods can achieve low detection limits, in the nanomolar range for some analytes. nih.govnih.gov

Untargeted metabolomics using UPLC-QTOF-MS has also been employed to profile metabolites in complex biological samples, identifying a wide range of compounds including those related to p-(methylthio)benzyl thiocyanate. nih.gov

Table 2: Performance of Mass Spectrometry-Based Methods for Related Compounds

| Technique | Analyte | Matrix | LOQ | Recovery | Reference |

| HS-GC-MS | Benzyl chloride | Drug Product | 0.1 µg/g | 95.6–98.2% | mdpi.com |

| LC-MS/MS | Benzyl isothiocyanate metabolites | Human Plasma | 21–183 nM | ~85% | nih.gov |

| LC-MS/MS | Cyanide | Swine Plasma | 0.1 µM | Within ±10% | nih.gov |

| LC-MS/MS | Thiocyanate | Swine Plasma | 0.2 µM | Within ±10% | nih.gov |

Spectroscopic Characterization of Complex Samples

Spectroscopic techniques are indispensable for the structural elucidation of p-(methylthio)benzyl thiocyanate, its derivatives, and metabolites.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivatives and Metabolites

Advanced Mass Spectrometry for Fragmentation Analysis and Isomeric Differentiation

Advanced mass spectrometry techniques are crucial for confirming molecular weight and elucidating the structure of compounds through fragmentation analysis. The fragmentation pattern of a molecule in a mass spectrometer is often unique and can be used as a fingerprint for identification.

For thiocyanates and isothiocyanates, mass spectrometry can help differentiate between these isomers. The fragmentation of benzyl esters, for example, can involve a rearrangement. miamioh.edu In the analysis of nitazene (B13437292) analogs, which contain a benzyl group, characteristic fragmentation pathways under electron-activated dissociation (EAD) have been identified, including the formation of benzyl side chain fragment ions. nih.gov The fragmentation of aromatic compounds typically results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. rsc.org

Challenges in Analytical Determination and Stability Considerations in Various Matrices

The accurate analysis of p-(methylthio)benzyl thiocyanate is complicated by several factors, including its potential instability in certain matrices and the presence of interfering compounds.

One of the main challenges is the stability of thiocyanate compounds. For example, benzyl isothiocyanate conjugates have been found to be unstable in alkaline buffered solutions. nih.gov The stability of phenethyl isothiocyanate, another related compound, was found to be dependent on temperature and pH, with greater stability at lower temperatures and acidic pH. researchgate.net The instability of cyanide and thiocyanate samples is a significant issue in environmental and biological monitoring. nih.gov

Matrix effects can also pose a significant challenge. The presence of other compounds in the sample can interfere with the detection and quantification of the target analyte. nih.gov For example, in the analysis of cyanogen (B1215507) chloride, the presence of certain organic compounds can interfere with its quantification. nih.gov To overcome these challenges, careful sample preparation techniques, such as solid-phase extraction, and the use of sensitive and selective analytical methods are essential. nih.gov The development of solvent-free methods like HS-GC-MS can also help to minimize matrix interference. mdpi.com Furthermore, the lack of available reference materials for some compounds can hinder method validation and standardization. nih.gov

Theoretical and Computational Chemistry of P Methylthio Benzyl Thiocyanate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For p-(Methylthio)benzyl thiocyanate (B1210189), these calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine its three-dimensional geometry, electron distribution, and orbital energies.

Key parameters that would be investigated include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the nature of the chemical bonds, charge distribution on individual atoms, and intramolecular interactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations of p-(Methylthio)benzyl Thiocyanate

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published data could be found.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions (e.g., Ligand-Protein Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. This is followed by molecular dynamics (MD) simulations to study the stability and dynamics of the ligand-protein complex over time.

For p-(Methylthio)benzyl thiocyanate, this would involve:

Selection of a Protein Target: Based on the known or hypothesized biological activity of similar compounds, a relevant protein target (e.g., an enzyme or receptor) would be chosen.

Docking Simulations: The compound would be docked into the active site of the protein to predict its binding mode and affinity. The results would be scored based on the predicted binding energy.

Molecular Dynamics Simulations: An MD simulation of the p-(Methylthio)benzyl thiocyanate-protein complex would be run to assess the stability of the binding pose, observe conformational changes, and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

A QSAR study involving p-(Methylthio)benzyl thiocyanate would require a dataset of structurally related compounds with experimentally determined biological activities. The process would include:

Data Set Collection: Gathering a series of thiocyanate analogs with their measured biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Computational Design and In Silico Screening of Novel Analogs

The insights gained from the aforementioned computational studies can be used to design new and potentially more potent analogs of p-(Methylthio)benzyl thiocyanate.

This process involves:

Structure-Based Design: Using the information from molecular docking about the key interactions between the compound and its target protein, modifications can be proposed to enhance binding affinity.

Ligand-Based Design: Based on a QSAR model, new structures can be designed with descriptor values that are predicted to lead to improved biological activity.

In Silico Screening: Large virtual libraries of compounds can be screened against the protein target using molecular docking to identify new potential hits. These hits can then be prioritized for synthesis and experimental testing.

Environmental Fate and Degradation Pathways of P Methylthio Benzyl Thiocyanate

Photodegradation and Chemical Hydrolysis in Environmental Matrices

No specific data on the photodegradation or chemical hydrolysis of p-(Methylthio)benzyl thiocyanate (B1210189) in environmental matrices such as water, soil, or air were found in the reviewed scientific literature. While general principles of photochemical and hydrolytic degradation of organic thiocyanates exist, specific studies quantifying these processes for the p-(methylthio)benzyl derivative are not available.

Influence of Environmental Parameters (pH, Temperature) on Degradation Kinetics

There is no available research detailing the influence of environmental parameters such as pH and temperature on the degradation kinetics of p-(Methylthio)benzyl thiocyanate. Consequently, no data tables can be generated on this topic.

Biodegradation by Microbial Communities and Enzymatic Pathways

Specific studies on the biodegradation of p-(Methylthio)benzyl thiocyanate by microbial communities or through specific enzymatic pathways have not been reported in the scientific literature. Research on the microbial degradation of thiocyanate-containing compounds often focuses on simpler inorganic thiocyanates or other organic structures, with no direct investigation into p-(Methylthio)benzyl thiocyanate.

Identification and Characterization of Environmental Transformation Products

No studies identifying or characterizing the environmental transformation products of p-(Methylthio)benzyl thiocyanate resulting from photodegradation, chemical hydrolysis, or biodegradation were found. Therefore, a list or table of transformation products cannot be provided.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is foundational to enabling comprehensive research into p-(Methylthio)benzyl thiocyanate (B1210189). While traditional methods for synthesizing benzyl (B1604629) thiocyanates involve the reaction of an appropriate benzyl halide with a thiocyanate salt, future research should focus on more advanced and sustainable approaches.

A promising avenue involves the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to rapidly and efficiently produce benzyl thiocyanates in solvent-free conditions, often using catalysts like Polyethylene glycol 400 (PEG400) to achieve high yields in minutes. guidechem.com Further exploration could optimize these protocols specifically for the p-(methylthio) substituted variant to maximize yield and purity while minimizing reaction time and environmental impact.

Another critical research direction is the development of catalytic systems that offer high selectivity, reducing the formation of the isomeric and often more reactive isothiocyanate. This could involve exploring novel phase-transfer catalysts or transition-metal-catalyzed C-S bond formation reactions that favor the thiocyanate product. Such selectivity is paramount for ensuring that subsequent biological and chemical studies are conducted on the correct, uncontaminated isomer.

| Synthetic Approach | Key Features | Potential Advantages | Reference |

| Conventional Nucleophilic Substitution | Reaction of p-(methylthio)benzyl halide with potassium thiocyanate in a solvent like propylene glycol. | Straightforward, well-established method. | |

| Microwave-Assisted Synthesis | Solvent-free reaction using PEG400 as a catalyst under microwave irradiation. | Rapid reaction times, high efficiency, environmentally friendly. | guidechem.com |

| Advanced Catalytic Methods | Exploration of novel catalysts to improve selectivity for the thiocyanate isomer over the isothiocyanate. | Higher purity of the final product, avoidance of difficult separations. | Future Research |

Identification of Undiscovered Biological Targets and Unraveling Intricate Mechanisms of Action

The biological activities of p-(Methylthio)benzyl thiocyanate are currently not well-defined in scientific literature. Future research must prioritize the identification of its molecular targets to understand its potential pharmacological or toxicological effects. While extensive research has been conducted on the corresponding isothiocyanate isomers, which are known to interact with proteins such as tubulin, it is crucial to investigate the thiocyanate variant independently.

Initial screening efforts should employ high-throughput assays to assess the compound's activity against a broad range of enzymes and receptors. Techniques such as affinity chromatography-mass spectrometry could be used to pull down binding partners from cell lysates, providing direct evidence of molecular interactions.

Once putative targets are identified, subsequent studies must focus on unraveling the mechanism of action. For instance, if an enzyme is identified as a target, detailed kinetic studies would be necessary to determine the mode of inhibition. Cellular studies investigating downstream signaling pathways, using reporter assays and monitoring changes in post-translational modifications of key proteins, will be essential to build a comprehensive picture of the compound's biological effects. This contrasts with compounds like benzyl isothiocyanate, whose mechanisms in bacteria involve inducing heat shock responses and disrupting metabolic processes.

Development of Innovative Analytical Techniques for Complex Biological and Environmental Matrices

To study the absorption, distribution, metabolism, and excretion (ADME) of p-(Methylthio)benzyl thiocyanate, as well as its environmental fate, robust and sensitive analytical methods are required. Currently, there is a lack of validated techniques specifically for this compound.

Future research should focus on developing methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), which offer high sensitivity and specificity. Key challenges to overcome will include:

Sample Preparation: Creating efficient extraction protocols (e.g., solid-phase extraction) to isolate the compound from complex matrices like plasma, tissue, soil, and water.

Metabolite Identification: Developing methodologies to identify and quantify potential metabolites, such as the corresponding thiol or sulfoxide derivatives.

Stability: Ensuring the compound's stability during sample collection, storage, and analysis, as thiocyanates can potentially undergo degradation or isomerization.

These innovative techniques will be indispensable for pharmacokinetic studies and for monitoring the compound's presence and persistence in environmental systems.

Integration of Multi-Omics Data in Comprehensive Mechanistic Studies

A systems-level understanding of the biological impact of p-(Methylthio)benzyl thiocyanate can only be achieved through the integration of multi-omics data. To date, such studies on this compound are absent from the literature.

Future investigations should adopt a multi-pronged approach:

Transcriptomics (RNA-seq): To identify changes in gene expression in cells or organisms exposed to the compound, providing insights into the cellular pathways that are activated or inhibited.

Proteomics: To quantify changes in the abundance of thousands of proteins, revealing downstream effects of gene expression changes and identifying post-translational modifications indicative of specific signaling events.

Metabolomics: To analyze alterations in the profiles of endogenous metabolites, offering a functional readout of the cellular state and highlighting metabolic pathways affected by the compound.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, moving beyond a single-target perspective to a holistic understanding of its cellular impact.

Advanced Computational Modeling for Rational Design of Bioactive Molecules

Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. For p-(Methylthio)benzyl thiocyanate, computational modeling is a completely unexplored area that could provide significant insights.

Future research directions include:

Molecular Docking: If biological targets are identified (as per section 9.2), molecular docking simulations can be used to predict the binding mode and affinity of p-(Methylthio)benzyl thiocyanate to its target protein. This can help explain its activity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues of p-(Methylthio)benzyl thiocyanate, QSAR models can be developed to correlate specific structural features with biological activity.

Rational Design: The insights gained from docking and QSAR studies can guide the rational design of new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Strategic Applications in Agrochemical and Food Science Research

The structural features of p-(Methylthio)benzyl thiocyanate suggest potential applications in the agrochemical and food science sectors, although no specific research has been published. Its sulfur-containing structure is common in compounds with biocidal properties.

Strategic research should investigate its potential as:

An Antimicrobial Agent: Studies on related isothiocyanates have demonstrated their utility in food preservation, for example, in active packaging films to extend the shelf-life of meat products. The efficacy of p-(Methylthio)benzyl thiocyanate against common foodborne pathogens and spoilage microorganisms should be systematically evaluated.

A Pesticide: Many organosulfur compounds are used as insecticides, fungicides, or herbicides. Future work should involve screening p-(Methylthio)benzyl thiocyanate for activity against key agricultural pests and pathogens. Understanding its mode of action in target organisms would be crucial for developing it as a viable agrochemical, potentially offering a new alternative to existing treatments.

These investigations must be confined to efficacy and mechanistic studies, excluding any human safety trials, to build a foundational understanding of its potential in these non-pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for p-(methylthio)benzyl thiocyanate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution using p-(methylthio)benzyl halides (e.g., bromide or chloride) and inorganic thiocyanates (e.g., KSCN or NaSCN). A standard procedure involves refluxing the benzyl halide with excess thiocyanate salt in polar aprotic solvents like acetone or ethanol . Quantitative analysis of byproducts (e.g., benzyl sulfide or cyanide) via vapor-phase chromatography (VPC) with internal standards (e.g., cumene) is critical for optimizing reaction yields . Solvent choice significantly impacts product distribution; for example, ethanol minimizes side reactions compared to acetone .

Q. What analytical techniques are most effective for characterizing p-(methylthio)benzyl thiocyanate and its derivatives?

Gas chromatography-mass spectrometry (GC-MS) is essential for monitoring thermal isomerization to isothiocyanates and detecting equilibrium mixtures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy confirm structural features like the thiocyanate (-SCN) group. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially when isolating labile intermediates .

Q. How does the compound’s stability vary under different storage and experimental conditions?

p-(Methylthio)benzyl thiocyanate is prone to thermal isomerization to its isothiocyanate form, reaching equilibrium under prolonged heating (>80°C). Storage at low temperatures (-20°C) in inert atmospheres (e.g., N₂) mitigates degradation . Stability in biological matrices (e.g., plant autolyzates) is poor, as no intact thiocyanate derivatives were detected in cruciferous species, suggesting rapid decomposition or artifact formation during analysis .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported yields for p-(methylthio)benzyl thiocyanate synthesis?

Evidence from SN2 reaction studies with p-substituted benzyl halides reveals unexpected yield reductions when electron-donating groups (e.g., -SCH₃ or -OCH₃) are present. For example, p-(methylthio)benzyl bromide yielded only 24–29% product, contrary to theoretical predictions of enhanced nucleophilic attack . Computational studies suggest steric hindrance or competing elimination pathways may dominate over substitution, necessitating mechanistic re-evaluation using density functional theory (DFT) .

Q. How can researchers resolve contradictions in reaction outcomes between literature and experimental data?

Systematic replication of reported methods with rigorous control of variables (e.g., reagent purity, solvent drying) is critical. For example, attempts to reproduce high-yield benzylation reactions using p-methoxybenzyl bromide failed entirely, highlighting potential omissions in original protocols (e.g., trace moisture or catalytic effects) . Cross-validation with alternative techniques (e.g., kinetic isotope effects or trapping experiments) can identify overlooked intermediates or pathways .

Q. What advanced methodologies enable selective thiocyanation of p-(methylthio)benzyl derivatives in complex systems?

The use of hypervalent iodine reagents (e.g., benziodoxoles CBX or CDBX) enables chemoselective thiocyanation of thiols or disulfides under mild conditions, avoiding side reactions with carboxylic acids or alcohols . This method is particularly effective for synthesizing thiocyano-saccharides and steroids, where traditional approaches fail due to functional group sensitivity .

Q. How do enzyme-mediated isomerization pathways affect the compound’s biological activity?

Thiocyanate isomerase (EC 5.99.1.1) catalyzes the reversible conversion between benzyl thiocyanate and isothiocyanate, which may explain its transient presence in biological systems . In vitro assays with purified enzyme can quantify equilibrium constants and pH-dependent activity, providing insights into its role in plant defense mechanisms or drug metabolism .

Methodological Considerations

Q. What strategies are recommended for troubleshooting low yields in thiocyanate synthesis?

- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to optimize nucleophilicity and minimize hydrolysis .

- Additive screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or radical inhibitors (e.g., BHT) to suppress side reactions .

- Real-time monitoring : Use VPC or inline IR to detect intermediate species and adjust reaction parameters dynamically .

Q. How can computational tools enhance experimental design for thiocyanate derivatives?

- Mechanistic modeling : DFT calculations can map reaction coordinates and identify transition states for SN2 vs. radical pathways .

- Solvent effect simulations : COSMO-RS models predict solvent interactions to rationalize yield variations observed empirically .

Data Contradiction Analysis

Q. Why do some studies report p-(methylthio)benzyl thiocyanate as a stable compound, while others observe rapid isomerization?

Discrepancies arise from differences in experimental conditions. For instance, GC-MS analysis under high-temperature injection (>200°C) artificially promotes isomerization, leading to misidentification of isothiocyanates as thiocyanates . Controlled studies at lower temperatures (<50°C) and inert atmospheres confirm the compound’s metastability, with half-lives varying by solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.